PEG3 Linker Length Outperforms PEG2 and PEG4 in PROTAC-Mediated Target Degradation
In a head-to-head comparison of PROTAC linker lengths, compounds incorporating a PEG3 spacer demonstrated superior target degradation activity over those with PEG2 or PEG4 spacers [1]. The study synthesized PROTACs targeting estrogen receptor alpha (ERα) with varying PEG linker lengths (PEG2, PEG3, PEG4). While all linkers exhibited comparable binding affinity (IC50 = 30–50 nM), the PEG3-containing PROTAC (LCL-ER(dec)) achieved the highest ERα degradation activity [1]. This finding aligns with a broader analysis of BET-targeting PROTACs, which established a linker-length-dependent activity trend of PEG-3 > PEG-4 ≫ PEG-2 across multiple chemical series, suggesting an optimal 'sweet spot' for ternary complex formation with PEG3 linkers [2].
| Evidence Dimension | Target protein degradation activity |
|---|---|
| Target Compound Data | LCL-ER(dec) with PEG3 linker: Highest degradation activity |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2 linker): Lower degradation activity; LCL-ER(dec)-P4 (PEG4 linker): Lower degradation activity |
| Quantified Difference | PEG3 > PEG4 ≫ PEG2 in degradation efficacy; binding affinity (IC50) comparable at 30–50 nM across all linker lengths |
| Conditions | ERα degradation assay in MCF-7 cells; BET-targeting PROTACs in AML cell lines |
Why This Matters
For PROTAC development, linker length directly dictates degradation potency; substituting a PEG2 or PEG4 linker for a PEG3 spacer may compromise or abolish target degradation even when binding affinity is maintained.
- [1] MEDCHEM NEWS Vol.33 No.2. 'Decoy Nucleic Acid-Type PROTAC Molecular Design.' Japanese Society of Medicinal Chemistry. View Source
- [2] Chan, K.H., et al. 'Impact of Linker Length on BET-Targeting PROTACs.' J. Med. Chem. 2017, 60, 12, 5045–5056. View Source
